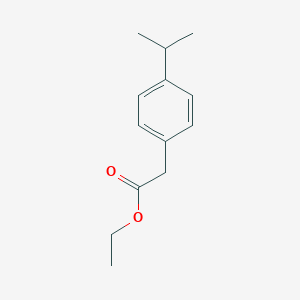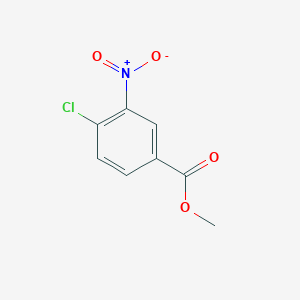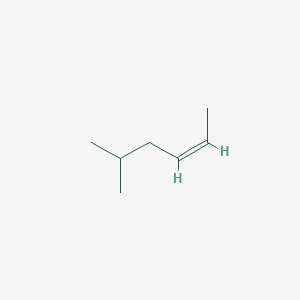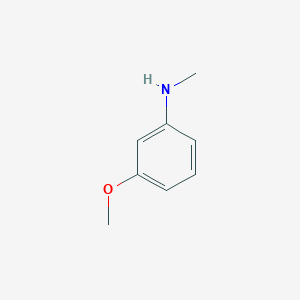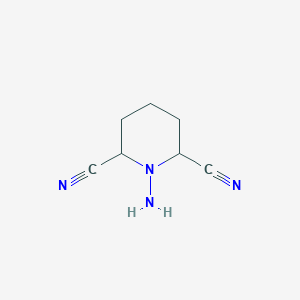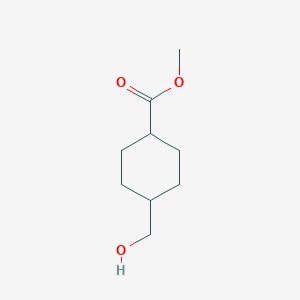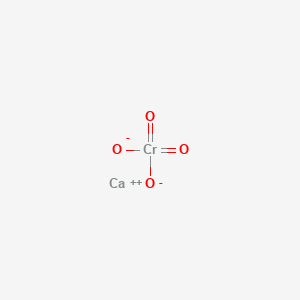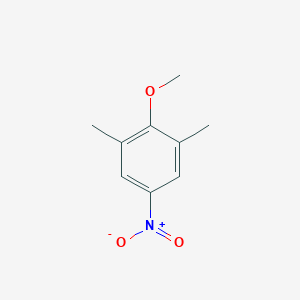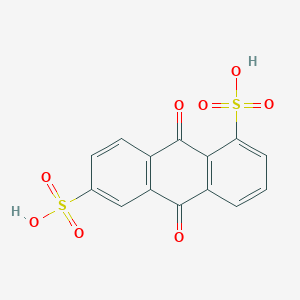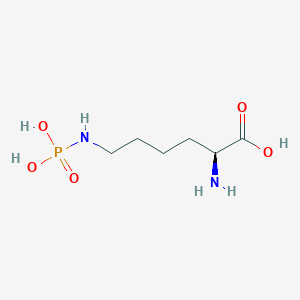
(2S)-2-amino-6-(phosphonoamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-6-(phosphonoamino)hexanoic acid, commonly known as AP6, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. AP6 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
AP6 has been widely used in scientific research to investigate the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in various physiological and pathological processes. For example, AP6 has been used to study the mechanisms underlying synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, AP6 has been used to investigate the effects of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade on pain perception, addiction, and psychiatric disorders.
Wirkmechanismus
AP6 acts as a competitive antagonist of the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist for (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation. By blocking (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation, AP6 can modulate synaptic plasticity and reduce excitotoxicity, which is a common feature of many neurodegenerative diseases.
Biochemische Und Physiologische Effekte
AP6 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and duration of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor-mediated currents, suppressing long-term potentiation (LTP), and decreasing the expression of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor subunits. Additionally, AP6 has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of AP6 is its specificity for the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor, which allows researchers to selectively manipulate (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor function without affecting other neurotransmitter systems. Additionally, AP6 has a long half-life in the brain, which makes it a useful tool for studying long-term changes in synaptic plasticity. However, one limitation of AP6 is its relatively low potency, which can make it difficult to achieve complete (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade at lower concentrations.
Zukünftige Richtungen
There are a number of future directions for research on AP6, including investigating its potential therapeutic applications in neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and developing more potent and selective (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor antagonists. Additionally, there is growing interest in using AP6 as a tool to study the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in pain perception, addiction, and psychiatric disorders. Overall, AP6 is a promising compound that has the potential to advance our understanding of the complex mechanisms underlying brain function and dysfunction.
Synthesemethoden
AP6 can be synthesized using a variety of methods, but the most common approach involves the reaction of L-lysine with phosphorus oxychloride and ammonia. This reaction results in the formation of N-phosphoryl-L-lysine, which can then be converted to AP6 through a series of additional steps, including hydrolysis and deprotection.
Eigenschaften
CAS-Nummer |
14721-74-5 |
|---|---|
Produktname |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
Molekularformel |
C6H15N2O5P |
Molekulargewicht |
226.17 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
InChI |
InChI=1S/C6H15N2O5P/c7-5(6(9)10)3-1-2-4-8-14(11,12)13/h5H,1-4,7H2,(H,9,10)(H3,8,11,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
GWYFPBKINYGBFG-YFKPBYRVSA-N |
Isomerische SMILES |
C(CCNP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
Kanonische SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
Synonyme |
6-phospholysine N(6)-phosphono-L-lysine N-epsilon phospholysine N-epsilon phospholysine, lithium salt, (L-Lys)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



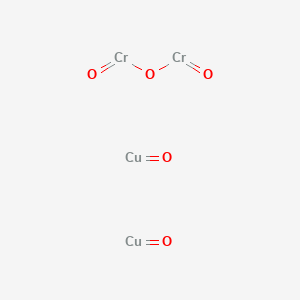
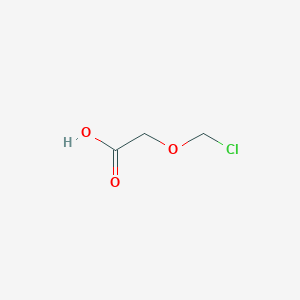
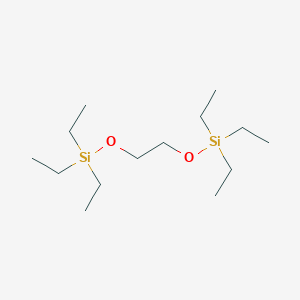
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
